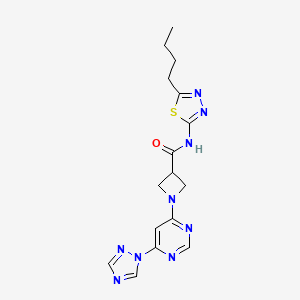![molecular formula C20H20N2O2S2 B2363644 (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 306323-95-5](/img/structure/B2363644.png)
(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Gouda et al. (2010) synthesized thiazolidin-4-one and thiophene derivatives and assessed their antimicrobial activities, finding that some compounds exhibited promising activities (Gouda, M., Berghot, M. A., Shoeib, A., & Khalil, A., 2010). Similarly, Abdel‐Hafez (2003) synthesized 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, which showed significant antimicrobial activity (Abdel‐Hafez, S., 2003).
Anticancer Applications
The anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives was studied by Kaminskyy et al. (2015), who found that these compounds possess low to moderate anticancer activity with significant selective action on certain cancer cell lines (Kaminskyy, D., Subtelna, I., Zimenkovsky, B., Karpenko, O., Gzella, A., & Lesyk, R., 2015).
Analytical Applications
Makki et al. (2016) explored the voltammetric and analytical applications of fluorine-substituted spirosteroidalthiazolidin-4-one derivatives, demonstrating their potential in analytical chemistry (Makki, M., Alfooty, K., Abdel-Rahman, R. M., & El-Shahawi, M., 2016).
Antihyperglycemic Applications
Thiazolidinediones have been studied for their antihyperglycemic properties in diabetic models. Wrobel et al. (1998) synthesized and evaluated 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones as oral antihyperglycemic agents, demonstrating their efficacy in lowering glucose and insulin levels in diabetic mouse models (Wrobel, J., Li, Z., Dietrich, A., McCaleb, M., Mihan, B., Sredy, J., & Sullivan, D., 1998).
Photochemical Applications
Novel photochemical rearrangements of dihydro-1,3-thiazines, which are related to thiazolidinones, were explored by Bhatia et al. (1998), indicating potential applications in photochemistry and material sciences (Bhatia, S. H., Buckley, D. M., McCabe, R., Avent, A. G., Brown, R. G., & Hitchcock, P., 1998).
Propiedades
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-21(4-2)15-8-10-16(11-9-15)22-19(24)18(26-20(22)25)13-14-6-5-7-17(23)12-14/h5-13,23H,3-4H2,1-2H3/b18-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSSWTLOEAZUQM-AQTBWJFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)
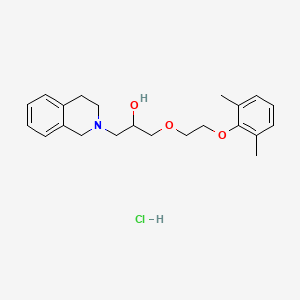
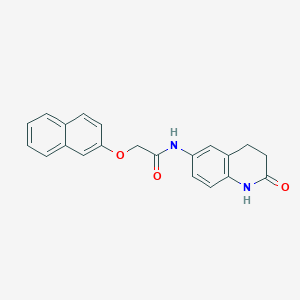
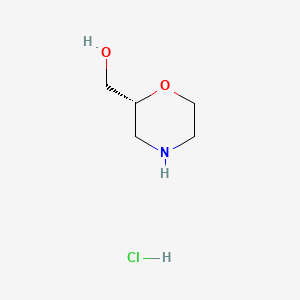
![N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2363569.png)
![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)
![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide](/img/structure/B2363571.png)
![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)
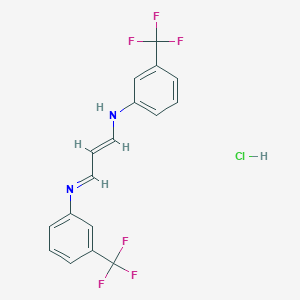

![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)
